![molecular formula C16H14N6O3S B2552948 2-((4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide CAS No. 678155-68-5](/img/structure/B2552948.png)
2-((4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-((4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide” is a complex organic molecule that contains several functional groups and heterocyclic rings, including a 1,2,4-triazole ring, a pyridine ring, and a dioxole ring . These types of compounds are often of interest in medicinal chemistry due to their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of multiple aromatic rings (the pyridine and 1,2,4-triazole), which could engage in pi stacking interactions. The presence of both amine and thioether functional groups could allow for hydrogen bonding and other polar interactions .
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the various functional groups present. For example, the amine could act as a nucleophile in reactions, while the carbonyl could be attacked by nucleophiles .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The presence of multiple polar functional groups and aromatic rings could impact its solubility, melting point, and other properties .
Applications De Recherche Scientifique
Anticancer Properties
The compound exhibits promising anticancer activity. Researchers have explored its effects on various cancer cell lines, including breast, lung, colon, and leukemia. Mechanistic studies suggest that it interferes with key cellular pathways, such as cell cycle regulation and apoptosis, making it a potential candidate for cancer therapy .
Src Homology Phosphotyrosine Phosphatase 2 (SHP2) Inhibition
Compound (I) has been investigated as an inhibitor of Src homology phosphotyrosine phosphatase 2 (SHP2). SHP2 plays a critical role in cell signaling pathways related to cancer, cardiovascular diseases, and autoimmune disorders. Inhibition of SHP2 may offer therapeutic benefits in these conditions .
Immunomodulation
Researchers have explored the immunomodulatory effects of this compound. It may enhance immune responses by regulating cytokines, T-cell activation, and antigen presentation. Further studies are needed to fully understand its immunomodulatory mechanisms .
Ocular Disorders
Given its unique structure, the compound has also been investigated for potential use in ocular disorders. Researchers have explored its effects on retinal cells and ocular inflammation. Preliminary findings suggest a protective role in certain eye conditions .
Fibrosis
Fibrosis, characterized by excessive tissue scarring, is a common feature in various diseases. Compound (I) has shown antifibrotic properties in preclinical models. It may inhibit fibroblast activation and collagen deposition, making it a potential therapeutic agent for fibrotic diseases .
Cardiovascular Diseases
Although research is ongoing, there is interest in exploring the cardiovascular effects of this compound. It may impact vascular smooth muscle cells, endothelial function, and inflammation. Cardiovascular diseases, such as atherosclerosis and hypertension, could benefit from further investigation .
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-benzodioxol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O3S/c17-22-15(10-2-1-5-18-7-10)20-21-16(22)26-8-14(23)19-11-3-4-12-13(6-11)25-9-24-12/h1-7H,8-9,17H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVZVAZMJTLAAOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C(N3N)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-[5-chloro-3-methyl-1-[(4-methylphenyl)methyl]pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2552865.png)
![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2552866.png)
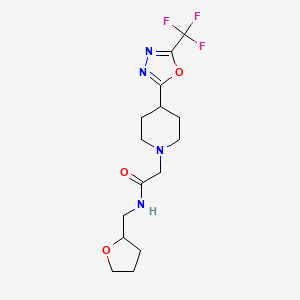
![rac-(2R,3R)-2-[1-(3-methoxypropyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid](/img/structure/B2552869.png)

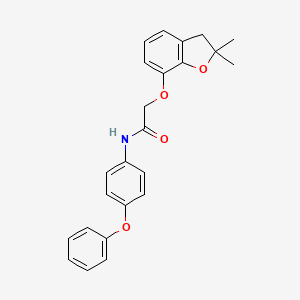
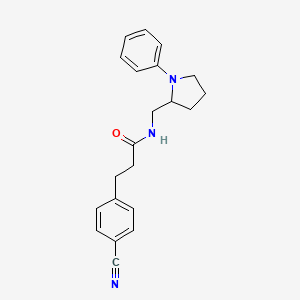
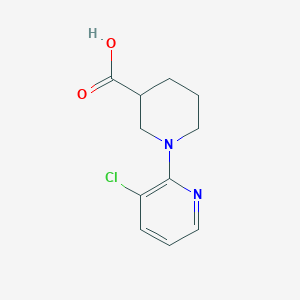
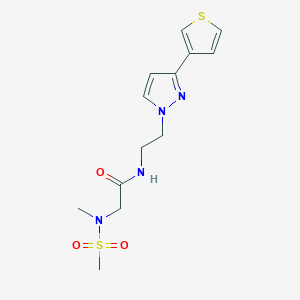
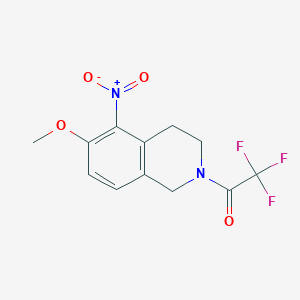
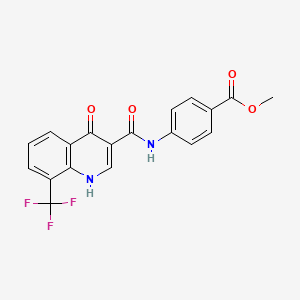
![6-[5-(4-Fluorophenyl)-2-methylfuran-3-yl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2552881.png)
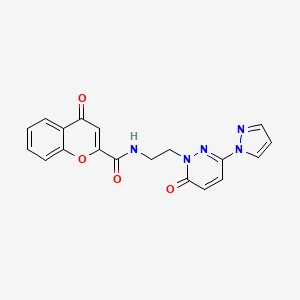
![N-(2-fluorophenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2552888.png)